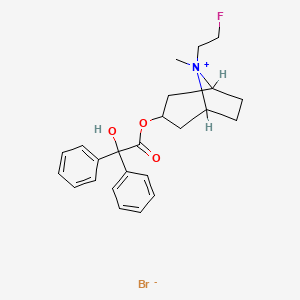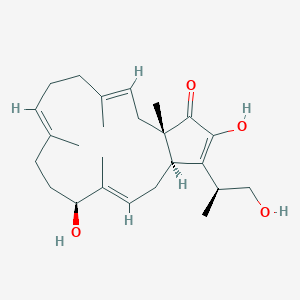
Terpestacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terpestacin is a natural product found in Arthrinium with data available.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis
- Terpestacin's synthesis and structure have been a subject of significant interest due to its anti-HIV and anti-cancer activities. Trost, Dong, and Vance (2010) achieved the total synthesis of terpestacin in 20 steps, focusing on the unique reactivity of cyclic 1,2-diketones (Trost, Dong, & Vance, 2010). Additionally, Chan and Jamison (2004) contributed to the understanding of terpestacin's structure through catalyst-controlled, stereoselective fragment couplings (Chan & Jamison, 2004).
2. Biosynthetic Pathways
- The biosynthesis of terpestacin has been studied by expressing biosynthetic enzyme genes in Aspergillus oryzae, as shown by Narita et al. (2018). This approach provided insights into the stereo- and regioselective installation of hydroxyl groups on terpestacin (Narita et al., 2018).
3. Antiangiogenic Properties
- Terpestacin's role in inhibiting tumor angiogenesis was explored by Jung et al. (2010). They found that terpestacin binds to UQCRB of mitochondrial Complex III, inhibiting hypoxia-induced reactive oxygen species generation and thus suppressing tumor angiogenesis (Jung et al., 2010).
4. Role in Mitochondrial Function
- Further research by Jung and Kwon (2013) discussed the use of small molecules like terpestacin to explore the oxygen-sensing role of UQCRB in mitochondrial Complex III, highlighting the relevance of terpestacin in understanding mitochondrial function (Jung & Kwon, 2013).
5. Impact on Cellular Processes
- Chang et al. (2014) studied the effect of UQCRB mutations on cellular processes. They demonstrated that cell lines with UQCRB mutations exhibited glycolytic and pro-angiogenic activities, mediated by mitochondrial reactive oxygen species (mROS), and were significantly regulated by UQCRB inhibitors like terpestacin (Chang et al., 2014).
Eigenschaften
Produktname |
Terpestacin |
|---|---|
Molekularformel |
C25H38O4 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
(1R,3E,5S,8E,12E,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one |
InChI |
InChI=1S/C25H38O4/c1-16-7-6-8-17(2)13-14-25(5)20(11-10-18(3)21(27)12-9-16)22(19(4)15-26)23(28)24(25)29/h7,10,13,19-21,26-28H,6,8-9,11-12,14-15H2,1-5H3/b16-7+,17-13+,18-10+/t19-,20-,21+,25+/m1/s1 |
InChI-Schlüssel |
UTGBBPSEQPITLF-IXRUDUFRSA-N |
Isomerische SMILES |
C/C/1=C\CC/C(=C/C[C@]2([C@H](C/C=C(/[C@H](CC1)O)\C)C(=C(C2=O)O)[C@H](C)CO)C)/C |
SMILES |
CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)CO)C)C |
Kanonische SMILES |
CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)CO)C)C |
Synonyme |
11-epiterpestacin terpestacin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1234751.png)
![Calcium;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate](/img/structure/B1234753.png)

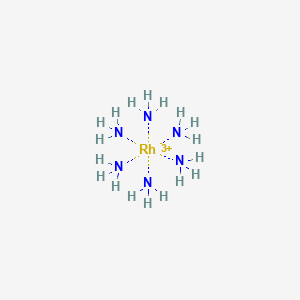
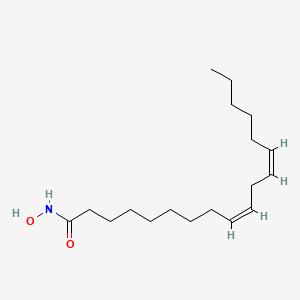
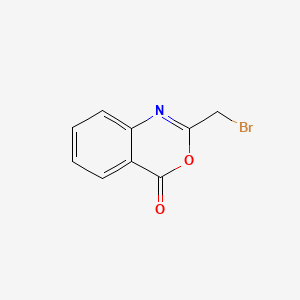
![N-(4-Chlorobenzyl)-2-(3-hydroxypropyl)-7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B1234764.png)

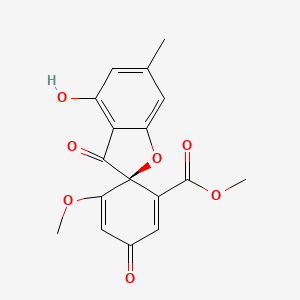
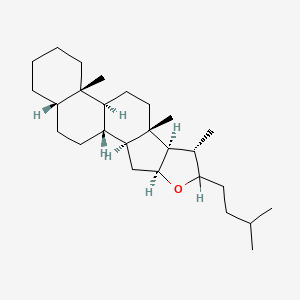
![2-bromo-N-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzamide](/img/structure/B1234771.png)
![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1234772.png)

